1-[2-[(4-Methoxyphenyl)amino]phenyl]ethanone
Overview
Description
1-[2-[(4-Methoxyphenyl)amino]phenyl]ethanone is an organic compound with the molecular formula C15H15NO2 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an amino group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[(4-Methoxyphenyl)amino]phenyl]ethanone typically involves the reaction of 4-methoxyaniline with 2-bromoacetophenone under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 4-methoxyaniline attacks the carbonyl carbon of 2-bromoacetophenone, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale production. The use of a Co-NiO dual catalyst has been reported to enhance the reaction efficiency and yield . The reaction is carried out in an organic solvent under controlled temperature and pressure conditions, followed by crystallization and purification steps.
Chemical Reactions Analysis
Types of Reactions
1-[2-[(4-Methoxyphenyl)amino]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
1-[2-[(4-Methoxyphenyl)amino]phenyl]ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-[(4-Methoxyphenyl)amino]phenyl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Acetophenone, 2’-hydroxy-4’-methoxy-:
1-[4-(4-Methoxyphenoxy)phenyl]ethanone: Another structurally related compound with a different substitution pattern on the phenyl rings.
2-Amino-1-phenylethanone: Similar in structure but with an amino group instead of a methoxy group.
Uniqueness
1-[2-[(4-Methoxyphenyl)amino]phenyl]ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group, amino group, and ethanone moiety makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-[2-(4-methoxyanilino)phenyl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11(17)14-5-3-4-6-15(14)16-12-7-9-13(18-2)10-8-12/h3-10,16H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOUKPUIPPGGHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501257025 | |
Record name | 1-[2-[(4-Methoxyphenyl)amino]phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501257025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23592-51-0 | |
Record name | 1-[2-[(4-Methoxyphenyl)amino]phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23592-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-[(4-Methoxyphenyl)amino]phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501257025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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